molecular formula C7H7N5O2S B12748616 Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- CAS No. 143212-78-6

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-

Cat. No.: B12748616
CAS No.: 143212-78-6
M. Wt: 225.23 g/mol
InChI Key: WGBGGHBHQYNSOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products of these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- is unique due to the presence of both the amino group and the thioether linkage, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

143212-78-6

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid

InChI

InChI=1S/C7H7N5O2S/c8-4-1-5-9-3-10-12(5)7(11-4)15-2-6(13)14/h1,3H,2,8H2,(H,13,14)

InChI Key

WGBGGHBHQYNSOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)SCC(=O)O)N

Origin of Product

United States

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